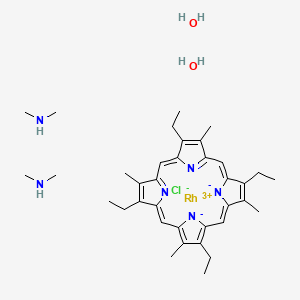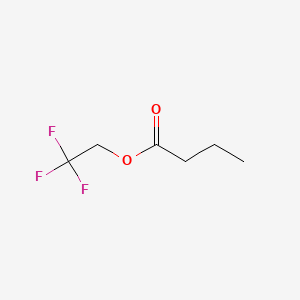
3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol is an organic compound with the molecular formula C18H22O4 and a molecular weight of 302.3649 . It is also known by other names such as 3,4-Hexanediol, 3,4-bis(4-hydroxyphenyl)- and α,α’-Dihydroxydiethylstilbestrol . This compound is characterized by the presence of two hydroxyphenyl groups attached to a hexadienol backbone, making it a versatile molecule in various chemical reactions and applications.
準備方法
The synthesis of 3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
化学反応の分析
3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
In oxidation reactions, the hydroxyphenyl groups can be converted to quinones, resulting in the formation of products like 3,4-bis(4-quinonyl)-2,4-hexadienol. In reduction reactions, the compound can be reduced to form 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol . Substitution reactions can involve the replacement of the hydroxy groups with other functional groups, leading to a variety of derivatives with different properties and applications.
科学的研究の応用
3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology and medicine, this compound has been studied for its potential therapeutic properties, including its role as an anticancer agent . It has been shown to disrupt redox homeostasis and mitochondrial function by targeting heme oxygenase 1, making it a promising candidate for cancer treatment .
In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its unique chemical structure allows it to impart desirable properties to these materials, such as increased stability and enhanced performance.
作用機序
The mechanism of action of 3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol involves its interaction with specific molecular targets and pathways. One key target is heme oxygenase 1, an enzyme involved in the degradation of heme to biliverdin, carbon monoxide, and free iron . By inhibiting heme oxygenase 1, the compound disrupts redox homeostasis and mitochondrial function, leading to cell death in cancer cells . This mechanism highlights its potential as an anticancer agent and its ability to selectively target cancer cells while sparing normal cells.
類似化合物との比較
3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol can be compared to other similar compounds, such as diethylstilbestrol and 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol . Diethylstilbestrol is a synthetic nonsteroidal estrogen used in the treatment of menopausal and postmenopausal disorders . While both compounds share a similar hydroxyphenyl structure, this compound has unique properties that make it suitable for different applications, particularly in cancer research.
Other similar compounds include 3,4-bis(4-acetoxyphenyl)-2,4-hexadiene and meso-3,4-diphenyl-3,4-hexanediol . These compounds also feature hydroxyphenyl groups but differ in their overall structure and reactivity. The unique combination of hydroxyphenyl groups and a hexadienol backbone in this compound provides it with distinct chemical and biological properties that set it apart from these related compounds.
特性
分子式 |
C18H18O3 |
|---|---|
分子量 |
282.3 g/mol |
IUPAC名 |
4-[6-hydroxy-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol |
InChI |
InChI=1S/C18H18O3/c1-2-17(13-3-7-15(20)8-4-13)18(11-12-19)14-5-9-16(21)10-6-14/h2-11,19-21H,12H2,1H3 |
InChIキー |
SHMXXVPNYYAZSZ-UHFFFAOYSA-N |
正規SMILES |
CC=C(C1=CC=C(C=C1)O)C(=CCO)C2=CC=C(C=C2)O |
同義語 |
3,4-bis(4-hydroxyphenyl)-2,4-cis,cis-hexadienol 3,4-bis(4-hydroxyphenyl)-2,4-hexadienol 3,4-bis(4-hydroxyphenyl)-2,4-hexadienol, (Z,Z)-isomer 3,4-bis(p-hydroxyphenyl)-2,4-cis,cis-hexadienol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B1202164.png)




![4-(hydroxymethyl)-2-methylidene-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B1202170.png)
![2-Propanol,1-[(1,1-dimethylethyl)amino]-3-[1-(1-methyl-1H-imidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethoxy]-](/img/structure/B1202172.png)
![(8S,9R,10S,13S,14S,17S)-17-acetyl-6-methoxy-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1202173.png)
